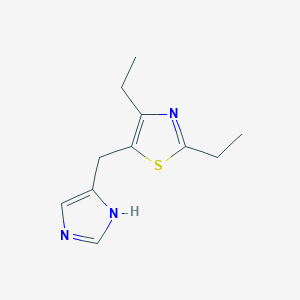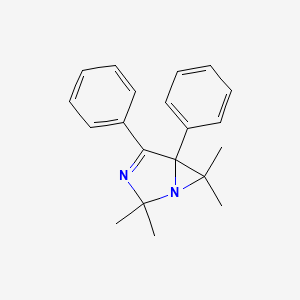
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate diazabicyclohexane precursor.
Cyclization Reaction: The precursor undergoes a cyclization reaction under controlled conditions, often involving a catalyst to facilitate the formation of the bicyclic structure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another bicyclic compound with similar structural features.
4,4,6,6-Tetramethylbicyclo(3.1.0)hex-2-ene: Shares the bicyclic framework but differs in functional groups.
Uniqueness
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene stands out due to its specific substitution pattern and the presence of phenyl groups, which confer unique reactivity and stability compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(310)hex-3-ene, covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
CAS-Nummer |
38202-11-8 |
|---|---|
Molekularformel |
C20H22N2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C20H22N2/c1-18(2)20(16-13-9-6-10-14-16)17(15-11-7-5-8-12-15)21-19(3,4)22(18)20/h5-14H,1-4H3 |
InChI-Schlüssel |
JRQNMGPQAWXIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(N1C(N=C2C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
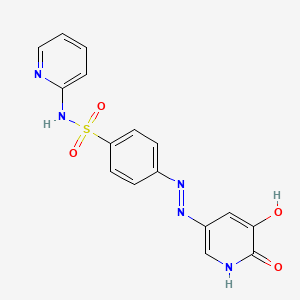
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
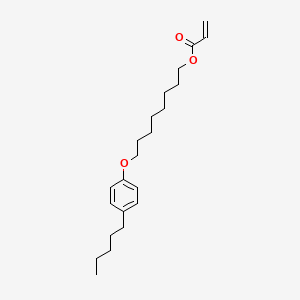
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
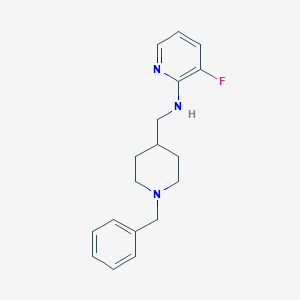
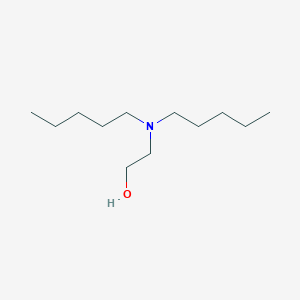
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
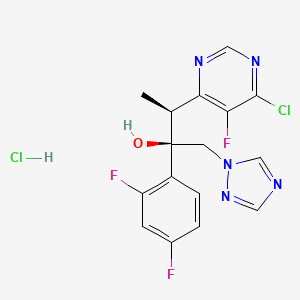
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)

